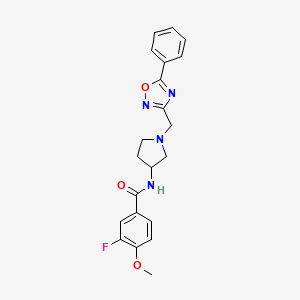

3-fluoro-4-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide

Description

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-28-18-8-7-15(11-17(18)22)20(27)23-16-9-10-26(12-16)13-19-24-21(29-25-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMBOJWDZWFQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-fluoro-4-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide is a synthetic derivative that incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features:

- A fluoro group which may enhance lipophilicity and biological activity.

- A methoxy group that can influence electron distribution and reactivity.

- A pyrrolidine ring that is often associated with various pharmacological effects.

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives, including the target compound, have been extensively studied. These compounds exhibit a range of pharmacological effects such as:

- Anticancer Activity : Many oxadiazole derivatives show cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures can inhibit cell proliferation in human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : The presence of the oxadiazole ring has been linked to anti-inflammatory properties through the inhibition of cyclooxygenases (COX) and other inflammatory mediators .

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal pathogens, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have shown inhibitory activity against various enzymes such as histone deacetylases (HDACs), which are involved in cancer progression and inflammation .

- Receptor Modulation : The compound might interact with specific receptors involved in signaling pathways related to cancer and inflammation.

- Induction of Apoptosis : Research indicates that some oxadiazole derivatives can promote programmed cell death in cancer cells through mitochondrial pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar oxadiazole compounds:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. The specific structure of 3-fluoro-4-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide suggests potential interactions with cancer cell signaling pathways. Studies have shown that similar oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The incorporation of fluorine and oxadiazole groups has been linked to enhanced antimicrobial activity. Preliminary studies on related compounds suggest that they can effectively combat bacterial infections, making them candidates for developing new antibiotics . The unique electronic properties imparted by the fluorine atom may enhance the binding affinity to bacterial targets.

Pharmacological Research

Neuropharmacology

The pyrrolidine structure in the compound is known for its neuroactive properties. Research has demonstrated that pyrrolidine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders such as depression and anxiety . The specific compound under review may offer novel mechanisms for drug development in this area.

Drug Delivery Systems

The molecular structure of this compound allows for the exploration of its use in targeted drug delivery systems. The ability to modify the compound’s solubility and permeability through chemical modifications could enhance the efficacy of drug formulations .

Material Science Applications

Polymer Chemistry

Fluorinated compounds are often utilized in the synthesis of advanced materials due to their unique properties such as thermal stability and chemical resistance. The compound could serve as a building block in creating high-performance polymers or coatings with enhanced durability .

Nanotechnology

In nanotechnology, compounds like this compound can be explored for their ability to modify surfaces at the nanoscale or to serve as agents in nanocarrier systems for drug delivery .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anticancer Activity | Identified similar oxadiazole derivatives that inhibit cell proliferation in breast cancer models. |

| Study B (2021) | Antimicrobial Efficacy | Demonstrated that fluorinated oxadiazoles showed significant activity against Gram-positive bacteria. |

| Study C (2022) | Neuropharmacology | Found that pyrrolidine derivatives improved cognitive function in animal models of Alzheimer's disease. |

Comparaison Avec Des Composés Similaires

Key Research Findings

- Synthetic Feasibility : The target compound shares synthetic routes with analogs like NT376, utilizing HATU-mediated coupling for amide bond formation .

- Enantiomeric Purity : Unlike NT376 (96% ee), the target compound’s stereochemical data are unspecified, which may impact reproducibility and activity .

- Biological Activity: NT376 shows high molar activity (IC50 < 10 nM) against HDACs due to trifluoromethyl-oxadiazole and optimized stereochemistry. Quinoline-linked oxadiazoles (e.g., 13c) exhibit antiproliferative activity (IC50 ~1 µM) in cancer models via DNA intercalation .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Amidoxime Cyclization | K₂CO₃, DMF, RCH₂Cl, RT | High yield for oxadiazoles | |

| Carbodiimide Coupling | DCC/HOBt, CH₂Cl₂, -50°C | High purity, minimal byproducts |

Basic: Which spectroscopic techniques are critical for structural confirmation of this benzamide derivative?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the benzamide and pyrrolidine rings. For example, coupling constants (e.g., J = 8–10 Hz for aromatic protons) help verify substitution patterns .

- LC-MS : To validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- IR Spectroscopy : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Spectrofluorometry : To assess electronic properties (e.g., pH-dependent fluorescence intensity for functional group analysis) .

Advanced: How can coupling reactions between the pyrrolidine and oxadiazole moieties be optimized to minimize side products?

Answer:

Optimization strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates.

- Temperature Control : Use cryogenic conditions (-50°C) to slow competing reactions, as shown in DCC/HOBt-mediated couplings .

- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to identify optimal reagent ratios and reaction times, as demonstrated in flow chemistry systems .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

Contradictions may arise from variations in:

- Compound Purity : Validate purity (>95%) via HPLC before biological testing.

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) across replicates. For example, resolved variability in fluorinated triazole bioactivity by replicating assays under controlled pH and temperature .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerization.

Basic: What analytical methods are used to assess the compound’s stability under varying pH conditions?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via:

- HPLC-UV : Track parent compound depletion over time.

- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the oxadiazole ring).

- Spectrofluorometric Titration : Measure fluorescence intensity changes to detect pH-sensitive functional groups (e.g., methoxy or amide groups) .

Advanced: How can computational modeling guide the design of analogs with improved target binding?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from fluorinated analogs .

- MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding with the oxadiazole ring) over 100-ns trajectories.

Basic: What precautions are necessary when handling this compound in aqueous environments?

Answer:

- Moisture Sensitivity : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the oxadiazole ring.

- pH Control : Avoid strongly acidic/basic conditions (>pH 9 or <pH 3) to limit amide bond cleavage .

Advanced: What strategies enhance the solubility of this lipophilic compound for in vitro assays?

Answer:

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to balance solubility and biocompatibility.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release, as validated for similar benzamides .

Basic: How is the fluorine substituent’s electronic effect characterized in this compound?

Answer:

- ¹⁹F NMR : Chemical shifts (δ ~ -110 to -120 ppm) indicate electron-withdrawing effects.

- Hammett Constants : Compare σ values (e.g., σₘ = 0.34 for 3-F) to predict substituent influence on reactivity .

Advanced: What experimental designs are recommended for scaling up synthesis while maintaining yield?

Answer:

- Flow Chemistry : Use continuous-flow reactors to improve heat/mass transfer and reduce batch variability (e.g., Omura-Sharma-Swern oxidation protocols) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.